molecular formula C18H24N4O3S B10919524 N-methyl-4-(2-oxopyrrolidin-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

N-methyl-4-(2-oxopyrrolidin-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

Cat. No.: B10919524
M. Wt: 376.5 g/mol
InChI Key: USQCILUWQRRTBB-UHFFFAOYSA-N
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Description

N-methyl-4-(2-oxopyrrolidin-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core, which is known for its diverse biological activities, and is further modified with a pyrrolidinone and a pyrazole moiety, enhancing its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(2-oxopyrrolidin-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through the cyclization of a suitable amine with a carboxylic acid derivative under acidic or basic conditions.

    Pyrazole Synthesis: The pyrazole ring is often formed via the condensation of a hydrazine derivative with a 1,3-diketone.

    Sulfonamide Formation: The benzenesulfonamide core is introduced by reacting a suitable sulfonyl chloride with an amine.

    Final Coupling: The final step involves coupling the pyrrolidinone and pyrazole moieties with the benzenesulfonamide core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(2-oxopyrrolidin-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-4-(2-oxopyrrolidin-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-4-(2-oxopyrrolidin-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide is unique due to its combination of a pyrrolidinone, pyrazole, and benzenesulfonamide moieties, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

N-methyl-4-(2-oxopyrrolidin-1-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C18H24N4O3S/c1-13-17(14(2)21(4)19-13)12-20(3)26(24,25)16-9-7-15(8-10-16)22-11-5-6-18(22)23/h7-10H,5-6,11-12H2,1-4H3

InChI Key

USQCILUWQRRTBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O

Origin of Product

United States

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